8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by bromination to form 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then treated with thiosemicarbazide and disubstituted isomeric isatins in a one-pot reaction to yield the target compound . The reaction conditions often involve the use of solvents like DMF and ethanol, with acetic acid as a catalyst.
Chemical Reactions Analysis
8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site in the intermediate stages.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antioxidant agent. It has been evaluated for its antibacterial, antifungal, and antitubercular activities.
Material Science: Due to its unique structural properties, the compound can be used in the design of new materials with specific physicochemical characteristics.
Mechanism of Action
The mechanism of action of 8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its antioxidant properties are due to its capacity to donate electrons and neutralize free radicals, thereby preventing oxidative damage to cells .
Comparison with Similar Compounds
8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetate: This compound also exhibits antimicrobial and antioxidant activities but differs in its specific substituents and resulting properties.
4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Known for its anticonvulsant properties, this compound highlights the diverse biological activities that can be achieved by modifying the coumarin core.
Properties
IUPAC Name |
8-nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10N2O6S/c24-20-13(8-11-4-1-2-7-17(11)28-20)15-10-30-19(22-15)14-9-12-5-3-6-16(23(26)27)18(12)29-21(14)25/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXRCGOZACZCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=C(C(=CC=C5)[N+](=O)[O-])OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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